

Application Notes and Protocols for Immunofluorescence Staining of Matrin 3

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Compound of Interest

Compound Name: matrin 3

Cat. No.: B1178366

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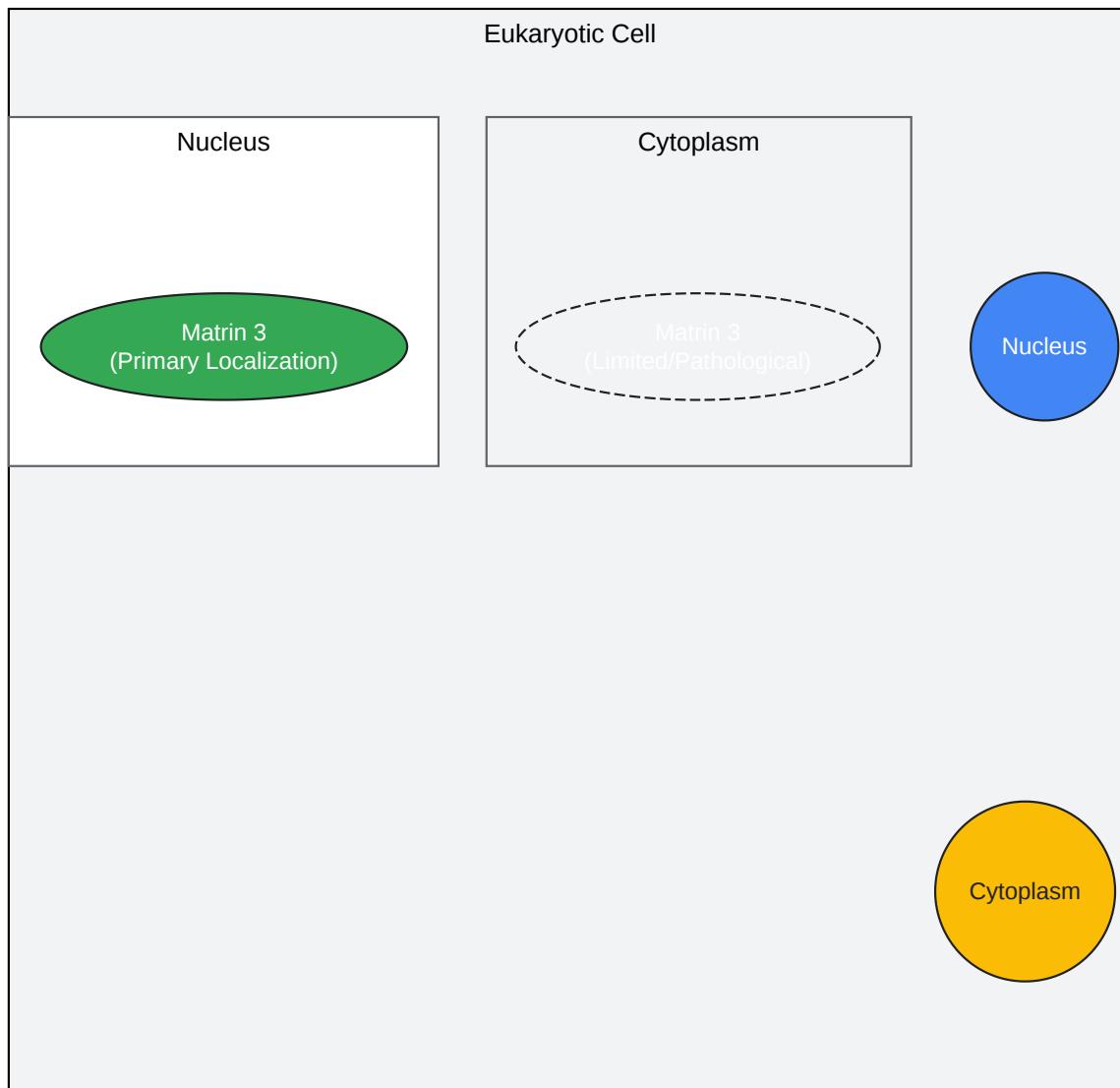
For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of cellular processes, including DNA and RNA binding, chromatin organization, and mRNA processing.^{[1][2]} Its localization is predominantly within the nucleus, where it exhibits a fibro-granular staining pattern.^[3] However, under certain pathological conditions, such as in amyotrophic lateral sclerosis (ALS) and distal myopathies, cytoplasmic mislocalization and aggregation of **Matrin 3** have been observed.^{[3][4]} Therefore, the accurate visualization of **Matrin 3**'s subcellular localization via immunofluorescence is a critical tool for researchers studying its function in both normal physiology and disease. This document provides a detailed protocol for the immunofluorescent staining of **Matrin 3** in cultured cells.

Cellular Localization of Matrin 3

Matrin 3 is primarily localized to the nucleus in various cell lines, including N2a, H4, CHO, and 3T3 cells.^{[3][5]} While predominantly nuclear, some studies have reported limited localization to the cytoplasm.^{[3][5]} In disease states, such as certain forms of ALS, there can be a shift towards diffuse cytoplasmic staining and the formation of cytoplasmic inclusions.^[4]



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Caption: Cellular distribution of **Matrin 3**.

Experimental Protocols

This protocol is a general guideline for immunofluorescent staining of **Matrin 3** in cultured cells. Optimization of parameters such as antibody concentration, incubation times, and fixation/permeabilization methods may be required for specific cell types and experimental conditions.

Reagents and Materials

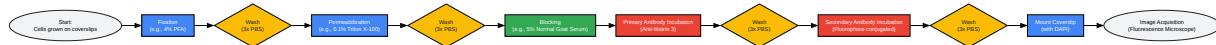
Buffers and Solutions:

- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Solution: 0.1-0.5% Triton X-100 or NP-40 in PBS
- Blocking Solution: 1-10% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.1% Triton X-100 in PBS
- Wash Buffer: PBS with 0.1% Tween-20 (optional)
- Mounting Medium with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)

Antibodies:

- Primary Antibody: Rabbit polyclonal or monoclonal anti-**Matrin 3** antibody.
- Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor® 488 or 594).

Immunofluorescence Staining Workflow



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Caption: Immunofluorescence staining workflow.

Detailed Staining Procedure

- Cell Culture: Grow cells to 60-80% confluence on sterile glass coverslips in a petri dish or multi-well plate.
- Fixation:
 - Carefully aspirate the culture medium.
 - Gently wash the cells once with PBS.
 - Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
- Washing:
 - Aspirate the fixation solution.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add the permeabilization solution (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
- Washing:
 - Aspirate the permeabilization solution.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Add blocking solution to cover the cells.
 - Incubate for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:

- Dilute the primary anti-**Matrin 3** antibody in the blocking solution according to the manufacturer's recommendations (see table below for examples).
- Aspirate the blocking solution and add the diluted primary antibody.
- Incubate overnight at 4°C in a humidified chamber.
- **Washing:**
 - Aspirate the primary antibody solution.
 - Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:**
 - Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light.
 - Aspirate the wash buffer and add the diluted secondary antibody.
 - Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
- **Washing:**
 - Aspirate the secondary antibody solution.
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Mounting:**
 - Place a drop of mounting medium with DAPI onto a clean microscope slide.
 - Carefully remove the coverslip from the well using fine-tipped forceps and invert it onto the mounting medium.
 - Avoid trapping air bubbles.
 - Seal the edges of the coverslip with nail polish if desired.

- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope. **Matrin 3** will appear in the channel corresponding to the secondary antibody's fluorophore, and the nuclei will be stained blue by DAPI.

Data Presentation

The following tables summarize recommended dilutions for commercially available anti-**Matrin 3** antibodies and provide a general timeline for the protocol.

Table 1: Recommended Antibody Dilutions for Immunofluorescence

Antibody Name	Host Species	Catalog Number	Recommended Dilution
Anti-Matin 3 antibody	Rabbit	ab84422	1:100
Anti-Matin 3 antibody [EPR10635(B)]	Rabbit	ab151714	1:500
Matrin 3 (F4Q5F) Rabbit mAb	Rabbit	#45457	1:400 - 1:1600 ^[6]
Anti-Matin 3 MATR3 Antibody	Rabbit	A02931-1	1:50 - 1:200 ^[7]

Table 2: Experimental Protocol Timeline

Step	Procedure	Duration
1	Cell Fixation	15 minutes
2	Washing	15 minutes
3	Permeabilization	10 minutes
4	Washing	15 minutes
5	Blocking	1 hour
6	Primary Antibody Incubation	Overnight (8-12 hours)
7	Washing	15 minutes
8	Secondary Antibody Incubation	1 hour
9	Washing	15 minutes
10	Mounting and Imaging	Variable

Troubleshooting

For common issues such as weak or no signal, high background, or autofluorescence, refer to standard immunofluorescence troubleshooting guides.[\[8\]](#)[\[9\]](#)[\[10\]](#) Key points to consider include optimizing antibody concentrations, ensuring proper fixation and permeabilization, and using appropriate controls.

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